

understanding the fluorescent properties of DC360

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Compound of Interest

Compound Name: DC360
Cat. No.: B15543422

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An In-depth Technical Guide to the Fluorescent Properties of a Novel Probe: **DC360**

Disclaimer: Publicly available scientific literature and chemical databases do not contain information about a fluorescent molecule designated "**DC360**". The predominant reference for "**DC360**" is an intumescent fire-retardant paint.[1][2][3] This guide, therefore, uses "**DC360**" as a hypothetical designation for a novel fluorescent probe to illustrate the comprehensive characterization required for such a compound in a research and drug development context. The data and experimental details provided are representative examples and not based on an existing molecule.

This technical guide provides a detailed overview of the core fluorescent properties of a hypothetical novel organic dye, **DC360**. It is intended for researchers, scientists, and drug development professionals who are interested in the characterization and application of fluorescent probes.

Photophysical Properties of DC360

The fundamental photophysical characteristics of a fluorescent molecule determine its suitability for various applications, from immunoassays to advanced microscopy. The key parameters for **DC360** are summarized below.

Property	Value	Units
Absorption Maximum (λ_{abs})	488	nm
Emission Maximum (λ_{em})	515	nm
Stokes Shift	27	nm
Molar Extinction Coefficient (ϵ)	85,000	$\text{M}^{-1}\text{cm}^{-1}$
Quantum Yield (Φ)	0.92	
Fluorescence Lifetime (τ)	4.1	ns

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of fluorescent probes.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra define the wavelengths of light the fluorophore absorbs and emits.

- Protocol:
 - A stock solution of **DC360** is prepared in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4).
 - A dilution series is prepared to determine the optimal concentration for absorbance and fluorescence measurements.
 - The absorption spectrum is measured using a UV-Visible spectrophotometer, scanning a wavelength range that brackets the expected absorption maximum (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_{abs}) is recorded.
 - The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (488 nm), and the emission is scanned over a longer wavelength range (e.g., 495-700 nm) to determine the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

- Protocol:
 - A series of known concentrations of **DC360** are prepared in a non-absorbing solvent.
 - The absorbance of each solution is measured at the absorption maximum (λ_{abs}) using a spectrophotometer with a 1 cm path length cuvette.
 - A plot of absorbance versus concentration is generated.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the molar extinction coefficient (ϵ) is calculated from the slope of the linear fit of this plot.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.

- Protocol:
 - A reference standard with a known quantum yield is chosen, which has absorption and emission spectra that overlap with **DC360** (e.g., Fluorescein in 0.1 M NaOH, $\Phi = 0.92$).
 - The absorbance of both the **DC360** solution and the reference standard solution are measured at the excitation wavelength and kept below 0.1 to avoid inner filter effects.
 - The fluorescence emission spectra of both solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
 - The integrated fluorescence intensity of both spectra is calculated.
 - The quantum yield of **DC360** is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ Where Φ is the quantum

yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

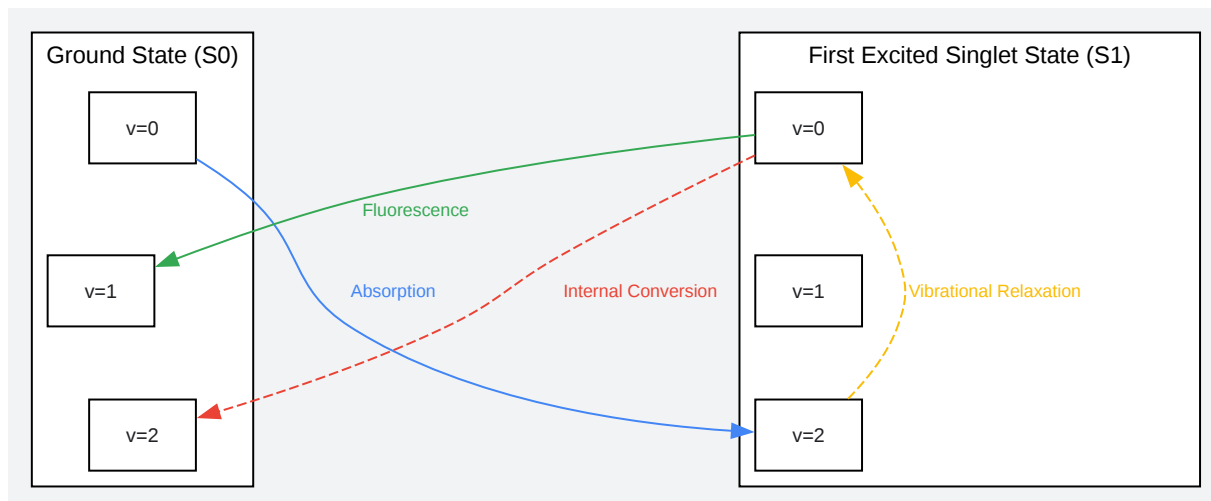
Measurement of Fluorescence Lifetime

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

- Protocol:
 - Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).
 - The **DC360** sample is excited by a pulsed light source (e.g., a picosecond laser) at its absorption maximum.
 - The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.
 - A histogram of these delay times is constructed, which represents the fluorescence decay curve.
 - The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

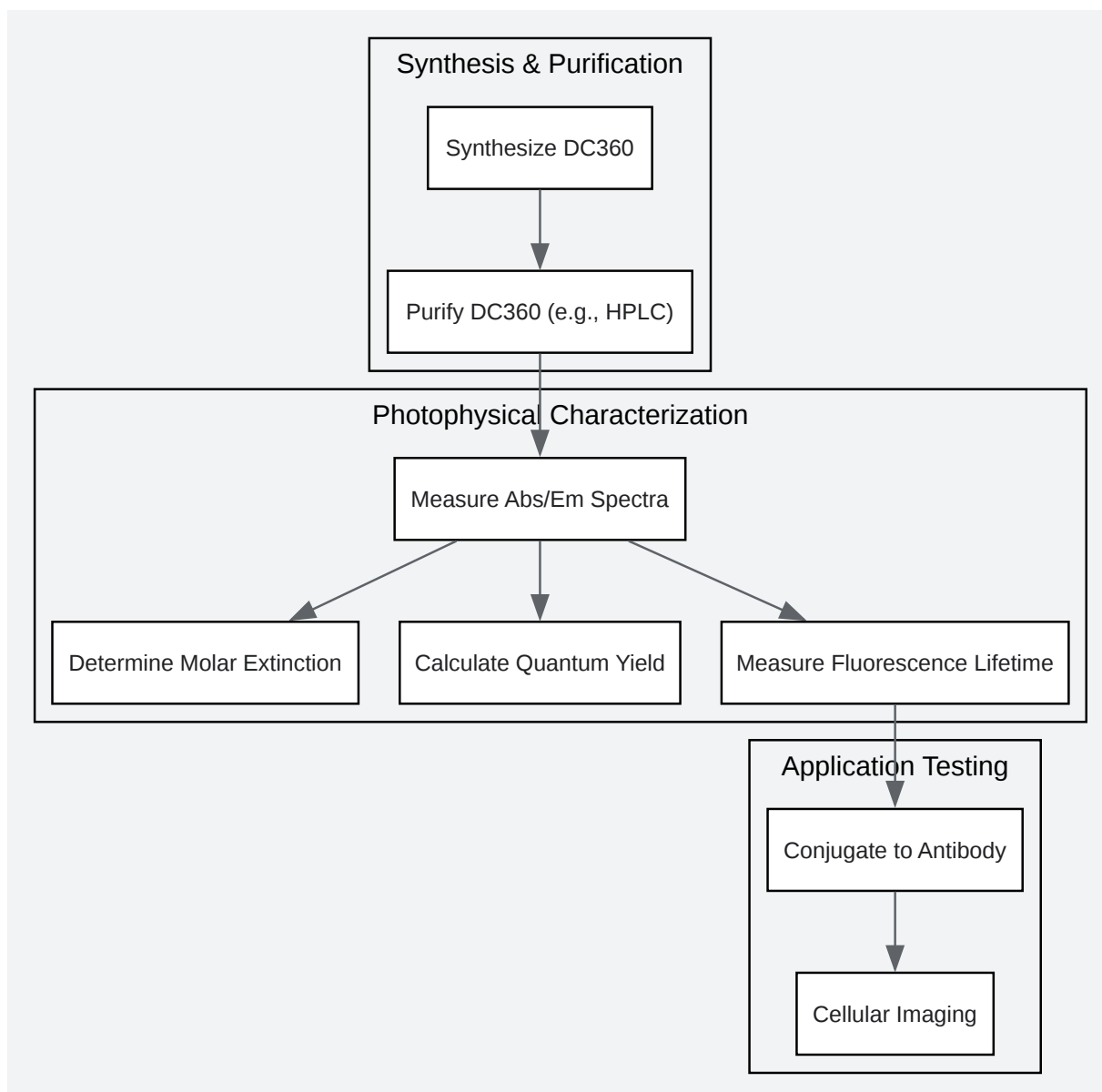
Visualizations

Diagrams illustrating key concepts and workflows related to the fluorescence of **DC360**.



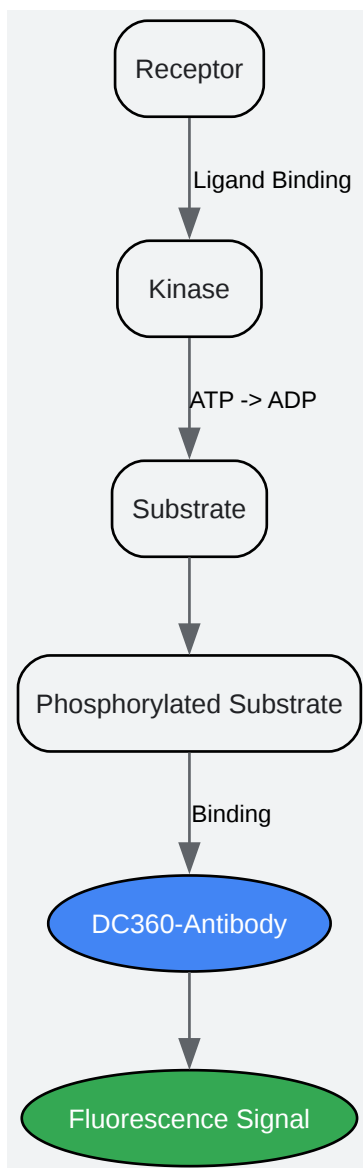
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Caption: Jablonski diagram of fluorescence.



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Caption: Workflow for **DC360** characterization.



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Caption: Kinase activity detection using **DC360**.

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References

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